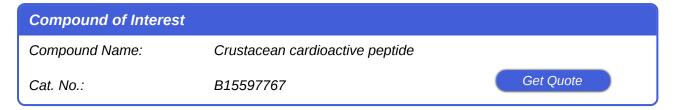


Crustacean Cardioactive Peptide: A Technical Guide to its Primary Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a pivotal role in the physiological regulation of various processes in arthropods. First isolated from the pericardial organs of the shore crab, Carcinus maenas, its primary and most well-known function is the stimulation of the heart rate, a cardioacceleratory effect.[1] However, subsequent research has revealed its involvement in a multitude of other biological activities, including the modulation of gut motility, regulation of molting (ecdysis), and neurohormonal control.[1] This technical guide provides a comprehensive overview of the primary sequence and structure of CCAP, details of its signaling pathways, and protocols for its study, aimed at researchers and professionals in drug development.

Primary Sequence and Structure

CCAP is a cyclic nonapeptide with the following primary amino acid sequence: Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2.[1] A defining structural feature of CCAP is the disulfide bridge formed between the cysteine residues at positions 3 and 9. This cyclic structure is crucial for its biological activity. The C-terminus of the peptide is amidated, another common feature of bioactive neuropeptides that protects against degradation by carboxypeptidases. The systematic name for CCAP is PFCNAFTGC-NH2.



Quantitative Data

The biological activity of CCAP has been quantified in various assays, providing insights into its potency and receptor interactions. The following tables summarize key quantitative data from published studies.

Table 1: Receptor Activation by Crustacean Cardioactive

Peptide in Schistocerca gregaria

Receptor	EC50 (nM)[2]
Schgr-CCAPR-1	0.24
Schgr-CCAPR-2	0.18
Schgr-CCAPR-3	0.89

EC50 (Half-maximal effective concentration) values were determined using aequorin-based bioluminescent response in CHO-WTA11 cells expressing the respective receptors.[2]

Table 2: Illustrative Dose-Response of CCAP on

Crustacean Heart Rate

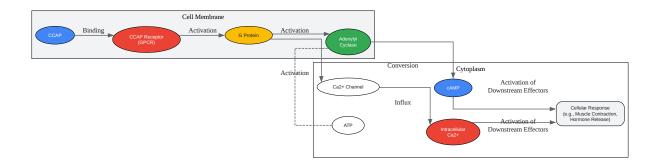
CCAP Concentration (M)	Heart Rate Increase (%) (Illustrative)
10-10	15
10-9	40
10-8	75
10-7	120
10-6	150

Note: This table presents illustrative data based on qualitative descriptions of CCAP's potent cardioacceleratory effects. Actual values will vary depending on the species and experimental conditions.

Signaling Pathway



CCAP exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling cascades. The CCAP signaling pathway is known to involve at least two major second messenger systems: cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+). Activation of the CCAP receptor can lead to an increase in intracellular cAMP levels through the activation of adenylyl cyclase, or an increase in intracellular Ca2+ concentration, or both.[2] This dual signaling capability allows for a diverse range of cellular responses in different target tissues.



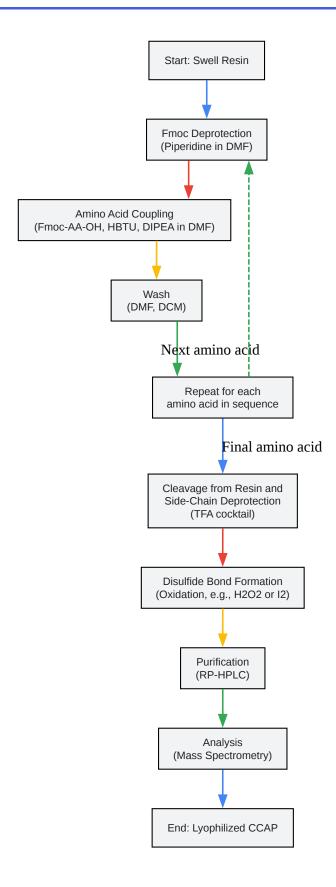
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CCAP Signaling Pathway

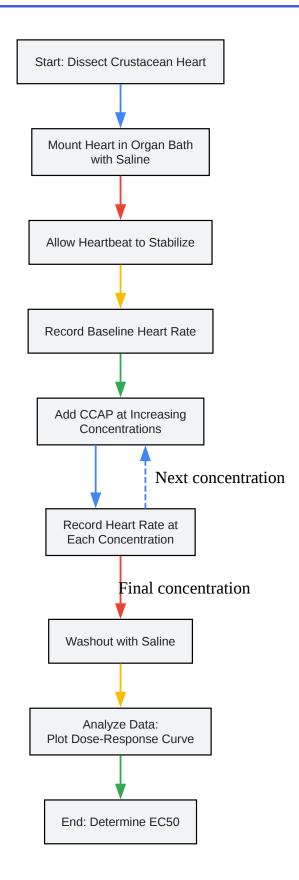
Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of CCAP

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of CCAP.









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References

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